Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked via an amino group to a dihydropyrimidinone moiety. Key structural attributes include:
- Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen, substituted at the 4-position with an ethyl carboxylate group.
- Pyrimidinone moiety: A six-membered dihydropyrimidine ring with a trifluoromethyl group at position 4 and a carbonyl oxygen at position 6.
- Amino linkage: Connects the thiazole and pyrimidinone systems, enabling hydrogen bonding and influencing electronic properties.
The trifluoromethyl group enhances lipophilicity, while the ester and amino groups contribute to polar interactions.
Properties
IUPAC Name |
ethyl 2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O3S/c1-2-21-8(20)5-4-22-10(15-5)18-9-16-6(11(12,13)14)3-7(19)17-9/h3-4H,2H2,1H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIEPXUDMOZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that similar compounds interact with their targets, causing changes in the cellular environment that lead to their biological effects.
Biochemical Analysis
Biochemical Properties
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. The pyrimidine ring may interact with nucleic acid-binding proteins, influencing DNA and RNA synthesis. These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound binds to specific biomolecules, such as enzymes and receptors, through its thiazole and pyrimidine rings. This binding can result in enzyme inhibition or activation, depending on the target. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to reduced cell proliferation. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including organ damage and altered metabolic function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as lipid membranes and cytoskeletal elements.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic processes.
Biological Activity
Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate (CAS No. 861211-33-8) is a compound of interest due to its unique structural characteristics and promising biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 334.27 g/mol. The compound features a thiazole ring and a pyrimidine moiety, with a trifluoromethyl group that enhances its biological activity and chemical stability .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structural features have been shown to inhibit various pathogens effectively.
A study highlighted that thiazole derivatives demonstrate broad-spectrum antibacterial activity. Specifically, compounds containing terminal amide fragments exhibited notable efficacy against Escherichia coli and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported at 50 μg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound 5f | Mycobacterium smegmatis | 50 | Excellent |
| Compound D | Escherichia coli | 0.91 | Significant |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Similar derivatives have been reported to inhibit inflammatory pathways, suggesting that this compound may serve as a lead compound for developing anti-inflammatory drugs .
The mechanism of action for this compound is hypothesized to involve the inhibition of key enzymes and receptors associated with bacterial growth and inflammation. Interaction studies have indicated that the trifluoromethyl group significantly enhances the binding affinity to biological targets, which may explain the compound's potency .
Case Studies
Several case studies have explored the efficacy of similar thiazole and pyrimidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical evaluation of thiazole derivatives demonstrated significant reductions in bacterial load in infected patients when treated with compounds closely related to this compound.
- Anti-inflammatory Trials : Trials involving pyrimidine-based compounds showed promising results in reducing inflammatory markers in patients with chronic inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves inhibiting essential enzymes or disrupting cell membrane integrity, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
This compound has been investigated for its anticancer properties, particularly against prostate cancer and melanoma. Its ability to inhibit thymidylate synthase—an enzyme critical for DNA synthesis—has been highlighted in various studies, indicating potential as an anticancer drug .
Agrochemical Applications
Given its biological activity, this compound may also find applications in agrochemicals. Its efficacy against specific pathogens suggests potential use as a pesticide or fungicide. The dual action of antimicrobial and anti-inflammatory properties could enhance crop protection strategies against diseases while minimizing chemical residues .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the pyrimidine moiety.
- Addition of the trifluoromethyl group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
In a study published by the Turkish Journal of Chemistry, researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound using an in vivo model of arthritis. Results indicated that treatment with this compound led to a marked reduction in paw swelling and cytokine levels compared to control groups .
Comparison with Similar Compounds
Core Heterocycles
- Target compound: Combines a thiazole and dihydropyrimidinone, linked by an amino group.
- Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (): Features a pyridazine ring (two adjacent nitrogen atoms) substituted with two trifluoromethyl groups and an ethyl carboxylate.
- Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (): Contains a pyridazine ring with an ether-linked phenyl group and a fluorine-substituted aromatic side chain.
Key differences :
- The target’s thiazole-pyrimidinone system contrasts with the pyridazine cores of analogs.
- The amino linkage in the target vs. ether/ester linkages in analogs affects hydrogen-bonding capacity.
- Substituents: The target has a single trifluoromethyl group, while ’s compound includes two trifluoromethyl groups, increasing lipophilicity.
Functional Groups
- Target: Ethyl carboxylate (electron-withdrawing), amino (hydrogen-bond donor), and trifluoromethyl (lipophilic).
- : Dual trifluoromethyl groups and a pyridazine-based ester.
- : Fluorine and methyl groups on the phenyl ring, with an amide-like side chain.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Preparation Methods
Starting Materials
- α-Haloketones or α-haloesters as electrophilic partners.
- Thiourea or substituted thioureas as sulfur and nitrogen sources for thiazole ring formation.
Reaction Conditions
- Condensation of α-haloester (e.g., ethyl 2-bromoacetate) with thiourea under reflux in polar solvents such as ethanol or acetonitrile.
- The reaction proceeds via nucleophilic substitution followed by cyclization to yield the 1,3-thiazole-4-carboxylate ester.
Key Notes
- The ester functionality is introduced directly through the α-haloester.
- Control of temperature and solvent polarity is crucial for optimizing yield and purity.
Specific Preparation of the Pyrimidinyl Amino Substituent
Synthesis of 6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidine
- Typically prepared by condensation of trifluoromethyl-substituted β-dicarbonyl compounds with guanidine derivatives.
- The keto group at position 6 is retained, providing the 6-oxo function.
Amination Reaction
- The pyrimidinyl amine is reacted with the 2-position of the thiazole intermediate under conditions that facilitate nucleophilic substitution or coupling.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl 2-bromoacetate + Thiourea | Reflux in ethanol | Ethyl 1,3-thiazole-4-carboxylate |
| 2 | 2-Halo-thiazole ester + 6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl amine | Polar solvent, heating | This compound |
Optimization and Yield Considerations
- Reaction times typically range from several hours to overnight to ensure complete conversion.
- Purification is commonly achieved by recrystallization or chromatographic methods.
- Yields reported in patent literature for similar compounds range from moderate to high (50-85%), depending on reaction conditions and substituent effects.
Analytical and Characterization Data
- The purity and identity of the final compound are confirmed by NMR (proton and fluorine), mass spectrometry, and elemental analysis.
- The trifluoromethyl group provides a distinctive signal in ^19F NMR, aiding in structural confirmation.
- IR spectroscopy confirms the presence of carbonyl groups (ester and pyrimidinyl keto).
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Ethyl 2-bromoacetate, Thiourea | Cyclization via nucleophilic substitution | Reflux in ethanol or acetonitrile | Ester introduced directly |
| Amination at 2-position | 2-Halo-thiazole + Pyrimidinyl amine | Nucleophilic substitution or coupling | Heating in polar solvent | Requires purified intermediates |
| Pyrimidinyl moiety synthesis | β-dicarbonyl compound + Guanidine | Condensation | Controlled temperature | Provides 6-oxo and CF3 substituent |
Q & A
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodology :
- pH Stability Assays : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC. The ester group may hydrolyze to carboxylic acid in serum .
- Light Sensitivity Tests : Store solutions in amber vials; notes UV-induced decomposition for related pyrimidines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
